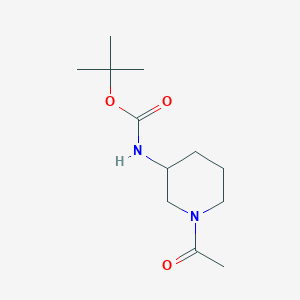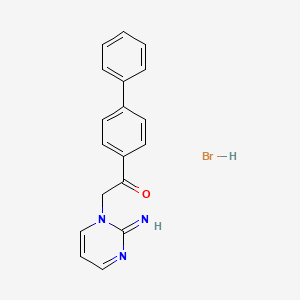![molecular formula C22H16ClN3O4 B6103509 N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6103509.png)
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as CDB-2914, is a synthetic steroid receptor modulator that has been studied for its potential use as a contraceptive and for its anti-cancer properties.
Mécanisme D'action
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a selective progesterone receptor modulator, meaning that it can act as an agonist or antagonist depending on the tissue and cellular context. It binds to the progesterone receptor and alters its conformation, leading to changes in gene expression and cellular signaling pathways. In the context of contraception, this compound inhibits ovulation by suppressing the surge of luteinizing hormone that triggers ovulation. It also disrupts implantation by altering the endometrial lining of the uterus.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the body, including changes in hormone levels, alterations in gene expression, and changes in cellular signaling pathways. In animal models, this compound has been shown to cause changes in the endometrial lining of the uterus, leading to a decrease in implantation rates. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has several advantages for use in lab experiments, including its ability to selectively modulate the progesterone receptor and its potential as a contraceptive and anti-cancer agent. However, there are also limitations to its use, including its complex synthesis method and potential toxicity in high doses.
Orientations Futures
There are several potential future directions for research on N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, including further studies on its mechanism of action, its potential as a contraceptive and anti-cancer agent, and its safety and efficacy in humans. Additionally, there is potential for the development of new synthetic steroid receptor modulators based on the structure of this compound.
Méthodes De Synthèse
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide can be synthesized through a multistep process starting from 2,4-dichloro-5-nitrobenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride, which is then reacted with 2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline to form the amide. The nitro group is then reduced to an amino group to yield the final product.
Applications De Recherche Scientifique
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been studied for its potential use as a contraceptive, specifically as an emergency contraceptive. It has been shown to inhibit ovulation and disrupt implantation in animal models. Additionally, this compound has been studied for its anti-cancer properties, particularly in breast and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-9-19-20(10-13(12)2)30-22(25-19)15-5-8-17(23)18(11-15)24-21(27)14-3-6-16(7-4-14)26(28)29/h3-11H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJZVSRNYWLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)

![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6103458.png)
![7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103468.png)

![{2-bromo-6-ethoxy-4-[5-(methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B6103489.png)
![1-tert-butyl-4-(4-isopropylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103496.png)
![ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6103497.png)
![[1-(4-methoxy-3-methylbenzoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6103505.png)
![1-{3-[3-(dimethylamino)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B6103507.png)
![5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6103530.png)
